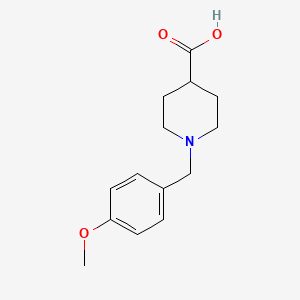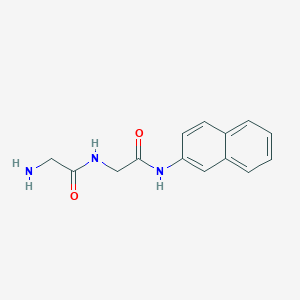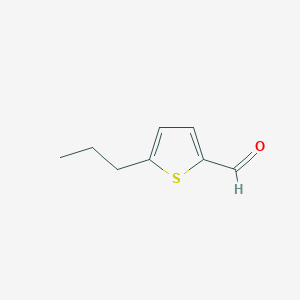
5-Propylthiophen-2-carbaldehyd
Übersicht
Beschreibung
5-Propylthiophene-2-carbaldehyde is an organic compound with the molecular formula C8H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a propyl group at the 5-position and an aldehyde group at the 2-position of the thiophene ring. It is used in various chemical syntheses and has applications in materials science and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
5-Propylthiophene-2-carbaldehyde has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the formylation of 5-propylthiophene. This can be done using the Vilsmeier-Haack reaction, where 5-propylthiophene is treated with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 2-position .
Another method involves the use of a Grignard reagent. In this approach, 5-bromopropylthiophene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with formaldehyde to yield 5-Propylthiophene-2-carbaldehyde .
Industrial Production Methods
Industrial production of 5-Propylthiophene-2-carbaldehyde typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The process involves the use of advanced reactors and purification systems to handle the reagents and intermediates safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-Propylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Oxidation: 5-Propylthiophene-2-carboxylic acid.
Reduction: 5-Propylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Wirkmechanismus
The mechanism of action of 5-Propylthiophene-2-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can form covalent bonds with nucleophiles, making it a useful intermediate in various chemical syntheses. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the propyl group at the 5-position.
5-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a propyl group at the 5-position.
5-Ethylthiophene-2-carbaldehyde: Contains an ethyl group instead of a propyl group at the 5-position.
Uniqueness
5-Propylthiophene-2-carbaldehyde is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where the propyl group imparts desired characteristics .
Eigenschaften
IUPAC Name |
5-propylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPDFFNCKYNEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390187 | |
| Record name | 5-propylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35250-76-1 | |
| Record name | 5-propylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-propylthiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(Methylsulfanyl)phenyl]methanol](/img/structure/B1598482.png)

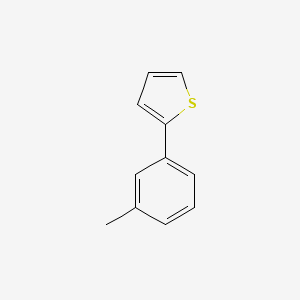
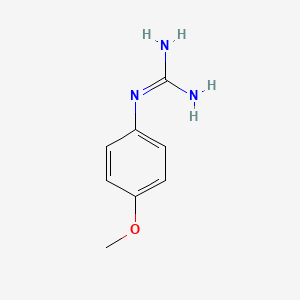
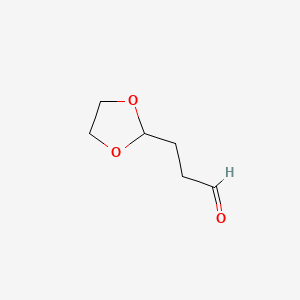
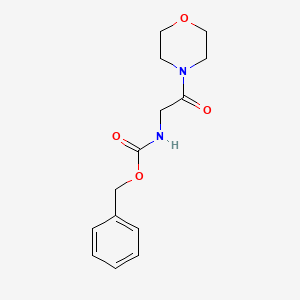

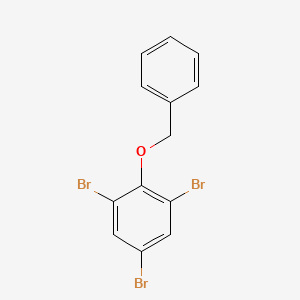
![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)
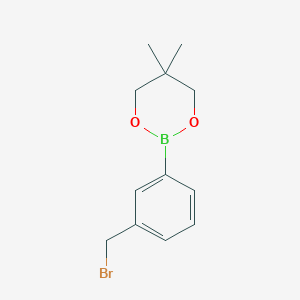
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598498.png)
